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Abstract

P-113D is a synthetic, 12-amino acid antimicrobial peptide derived from histatin 5, a naturally
occurring protein in human saliva. It is the D-enantiomer of the P-113 peptide, composed of D-
amino acids, which confers significant resistance to enzymatic degradation while retaining
potent antimicrobial activity. This technical guide provides a comprehensive overview of the P-
113D peptide, including its sequence, structural characteristics, mechanism of action, and
relevant experimental methodologies. The information is intended to support further research
and development of P-113D as a potential therapeutic agent.

P-113D Peptide Sequence and Properties

P-113D is a cationic peptide with the following amino acid sequence, composed entirely of D-

isomers:

Sequence: (D-Ala)-(D-Lys)-(D-Arg)-(D-His)-(D-His)-(D-Gly)-(D-Tyr)-(D-Lys)-(D-Arg)-(D-Lys)-(D-
Phe)-(D-His)

This sequence can be represented using the single-letter code for D-amino acids as:
akrhhgykrkfh. The peptide is often amidated at the C-terminus to enhance its stability and
antimicrobial activity.[1]
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Physicochemical Properties

Property Value Reference

AKRHHGYKRKFH (all D-

Amino Acid Sequence ) [1]
isomers)

Molecular Weight ~1557.8 g/mol (calculated)

Charge at pH 7 Highly cationic [2]

Composed of D-amino acids,
Key Feature ] ] [3114]
resistant to proteolysis

Structural Characteristics

The three-dimensional structure of P-113D has not been definitively resolved. However, studies
on its parent L-enantiomer, P-113, provide significant insights into its likely conformational
properties.

Secondary Structure

Circular Dichroism (CD) spectroscopy studies of P-113 suggest that its secondary structure is
highly dependent on the solvent environment. In aqueous solutions, the peptide is largely
unstructured, adopting a random coil conformation. However, in membrane-mimicking
environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate
(SDS) micelles, P-113 adopts a more ordered structure, such as an a-helix or a 3-hairpin-like
conformation.[5] It is presumed that P-113D would exhibit similar conformational flexibility,
adopting a structured state upon interaction with microbial membranes.

Mechanism of Antimicrobial Action

The primary mechanism of action for P-113D is the disruption of microbial cell membrane
integrity.[3] As a cationic peptide, P-113D initially interacts electrostatically with the negatively
charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS)
in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phospholipids.
Following this initial binding, the peptide is thought to insert into the lipid bilayer, leading to
membrane permeabilization and subsequent cell death.[3] This process is rapid, killing bacteria
within seconds.[3]
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Figure 1: Proposed mechanism of P-113D-induced microbial cell death.

Experimental Protocols

This section details common methodologies used for the synthesis, characterization, and

evaluation of the P-113D peptide.

Peptide Synthesis and Purification

A general workflow for obtaining purified P-113D is outlined below.

© 2025 BenchChem. All rights reserved. 3/7

Tech Support


https://www.benchchem.com/product/b15581122?utm_src=pdf-body-img
https://www.benchchem.com/product/b15581122?utm_src=pdf-body
https://www.benchchem.com/product/b15581122?utm_src=pdf-body
https://www.benchchem.com/product/b15581122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cleavage from Resin
& Deprotection

i

Reverse-Phase High-Performance
Ligquid Chromatography (RP-HPLC)

:

Mass Spectrometry
(e.g., MALDI-TOF)

>95% Purity Confirmed

.

Click to download full resolution via product page

Figure 2: General workflow for the synthesis and purification of P-113D.

Protocol:

e Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin
using Fmoc-protected D-amino acids.

o Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all
protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

 Purification: The crude peptide is purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).[1]

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b15581122?utm_src=pdf-body-img
https://www.benchchem.com/product/b15581122?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.152346599
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

« ldentity and Purity Confirmation: The molecular weight of the purified peptide is confirmed by
mass spectrometry (e.g., MALDI-TOF or ESI-MS), and its purity is assessed by analytical
RP-HPLC.[1] A purity of >95% is typically required for biological assays.[1]

Antimicrobial Activity Assays

The antimicrobial efficacy of P-113D is commonly evaluated using the following methods:
Bacterial Killing Assay:[6]

o Bacterial Culture: Grow the target bacterial strain (e.g., Pseudomonas aeruginosa,
Staphylococcus aureus) overnight at 37°C on appropriate agar plates (e.g., brain heart
infusion agar).[6]

e Inoculum Preparation: Suspend the bacteria in an assay buffer to a final concentration of 2 x
107 to 5 x 108 CFU/mL.[6]

o Peptide Incubation: Mix the bacterial suspension with various concentrations of the P-113D
peptide.

 Incubation: Incubate the mixture for a defined period (e.g., 1-2 hours) at 37°C.

» Quantification of Viable Bacteria: Serially dilute the incubated samples and plate them on
agar to determine the number of colony-forming units (CFU).

o Data Analysis: Calculate the percentage of bacterial survival relative to a peptide-free
control. The minimum inhibitory concentration (MIC) or lethal dose (e.g., LDs0) can be
determined.[1]

Antimicrobial Spectrum

P-113D has demonstrated potent in vitro activity against a broad range of clinically relevant
microorganisms.
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Microorganism

Type

Relevance

Reference(s)

Pseudomonas Gram-negative Pathogen in cystic B4][6]
aeruginosa bacterium fibrosis lung infections
. Common cause of
Staphylococcus Gram-positive ) )
) skin and systemic [3]
aureus bacterium

infections

Haemophilus

influenzae

Gram-negative

bacterium

Respiratory pathogen

[3]

Escherichia coli

Gram-negative

bacterium

Common pathogen

[3]

Candida albicans

Fungus

Opportunistic
pathogen causing

candidiasis

[2](3]

Streptococcus mutans

Gram-positive

bacterium

Associated with dental

caries

[3]

Conclusion

P-113D is a promising antimicrobial peptide with a unique D-amino acid composition that

provides high resistance to enzymatic degradation. Its broad-spectrum activity and robust

performance in environments like cystic fibrosis sputum make it a strong candidate for further

therapeutic development.[4][6] The information provided in this guide serves as a foundational

resource for researchers and developers working on novel anti-infective strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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